![molecular formula C14H15N5S B6438886 4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2549006-42-8](/img/structure/B6438886.png)
4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. It is a nitrogen-containing heterocyclic compound, consisting of a five-membered ring containing three nitrogen and two carbon atoms. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 218.3 g/mol. It has been studied for its potential therapeutic applications, as well as its use in laboratory experiments.
Scientific Research Applications
4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has been studied for its potential therapeutic applications, as well as its use in laboratory experiments. It has been studied for its anti-inflammatory and anti-allergic activities, as well as its ability to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been studied for its potential to treat diabetes, obesity, and hypertension.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine derivatives, a core structure in the compound, have been reported to inhibitPhosphatidylinositol-3-kinase (PI3K) , EZH2 , and Cyt-bd . These targets play crucial roles in various biological processes, including cell growth, survival, differentiation, and motility .
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of PI3K can disrupt the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors .
Biochemical Pathways
The inhibition of pi3k can affect the pi3k/akt signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, and proliferation. Disruption of this pathway can lead to the inhibition of tumor growth .
Result of Action
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit antitumor activity . For instance, one derivative showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .
Advantages and Limitations for Lab Experiments
The use of 4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole in laboratory experiments has several advantages. It is a relatively inexpensive compound that can be easily synthesized from readily available starting materials. Additionally, it is soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, as it is not very stable and may degrade over time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole. These include further studies on its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cells and its potential to treat diabetes, obesity, and hypertension. Additionally, further studies are needed to better understand its mechanism of action and its potential to modulate biochemical and physiological processes. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound.
Synthesis Methods
4-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can be synthesized from a variety of starting materials. The most common method is the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of this compound and this compound-2-carboxylic acid.
properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-4-17-19(5-10)8-11-6-18(7-11)14-13-12(2-3-20-13)15-9-16-14/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZSOBKPHJOKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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